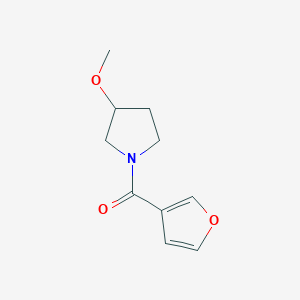

1-(Furan-3-carbonyl)-3-methoxypyrrolidine

Description

Properties

IUPAC Name |

furan-3-yl-(3-methoxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-9-2-4-11(6-9)10(12)8-3-5-14-7-8/h3,5,7,9H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUVFYAVSCJZJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Furan Containing Moieties in Chemical Biology and Material Science

Furan (B31954) is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.com This fundamental structure is a versatile building block in organic synthesis and is found in a multitude of natural products, pharmaceuticals, and advanced materials. numberanalytics.comnumberanalytics.com

Reactivity and Aromaticity of Furan Nuclei in Organic Synthesis

Furan is considered an aromatic compound as it possesses a planar, cyclic, conjugated system with 6 π-electrons, satisfying Hückel's rule. numberanalytics.comwikipedia.orgyoutube.com One of the lone pairs of electrons on the oxygen atom is delocalized into the ring, contributing to its aromatic character. wikipedia.orgyoutube.com However, its aromaticity is less pronounced than that of benzene (B151609) due to the high electronegativity of the oxygen atom, which pulls electron density from the ring. wikipedia.orgyoutube.com

This reduced aromaticity makes furan more reactive than benzene, particularly in electrophilic substitution reactions and cycloaddition reactions. wikipedia.orgyoutube.com Furan readily participates as a diene in Diels-Alder reactions, providing a powerful tool for the construction of complex polycyclic systems. numberanalytics.comwikipedia.org Its reactivity requires the use of mild reagents for many transformations, such as acylation with acetic anhydride (B1165640) in the presence of a Lewis acid. ijabbr.com The reactivity order among similar five-membered heterocycles towards electrophilic substitution is generally pyrrole (B145914) > furan > thiophene. slideshare.netresearchgate.net

Exploration of Furan-Derived Structures for Diverse Applications

The furan nucleus is a key structural element in a wide range of biologically active molecules and functional materials. researchgate.netacs.org In the pharmaceutical industry, furan derivatives have been developed as antibacterial, anti-inflammatory, anticancer, and cardiovascular agents. ijabbr.comutripoli.edu.lyresearchgate.net A notable example is the antibiotic furazolidone. numberanalytics.com The incorporation of the furan moiety can significantly influence a molecule's pharmacological profile. ijabbr.com

In material science, furan-based monomers are utilized in the synthesis of polymers and resins. numberanalytics.comnumberanalytics.com For example, furfural, derived from biomass, is a precursor to polyfurfuryl alcohol, which is used in producing thermosetting resins with high thermal stability and chemical resistance. numberanalytics.comresearchgate.net The reversible nature of the furan-maleimide Diels-Alder reaction has been exploited to create self-healing materials and recyclable thermosets. researchgate.netresearchgate.net

| Application Area | Examples |

|---|---|

| Pharmaceuticals | Antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. ijabbr.comutripoli.edu.lyresearchgate.net |

| Agrochemicals | Used as building blocks for various pesticides and herbicides. numberanalytics.com |

| Material Science | Used in the synthesis of polymers, thermosetting resins, and self-healing materials. numberanalytics.comnumberanalytics.comresearchgate.net |

| Fine Chemicals | Serves as a versatile intermediate in organic synthesis. numberanalytics.comnih.gov |

Rationale for Focused Academic Investigation of 1 Furan 3 Carbonyl 3 Methoxypyrrolidine

Unique Structural Features and Synthetic Challenges of the this compound Core

The core structure of this compound presents a confluence of functionalities that give rise to notable structural characteristics and predictable synthetic hurdles. The molecule's architecture is defined by the amide bond connecting the C3 position of the furan ring to the nitrogen of the 3-methoxypyrrolidine ring.

Structural Features:

Stereochemistry: The 3-methoxypyrrolidine moiety contains a stereocenter at the C3 position. The synthesis of enantiomerically pure forms of this compound would therefore be a key objective, as different stereoisomers could exhibit distinct chemical and biological properties.

Inter-ring Interactions: The relative orientation of the furan and pyrrolidine rings can be influenced by non-covalent interactions, such as dipole-dipole interactions and steric hindrance, which would affect the molecule's conformational preferences.

Synthetic Challenges:

The synthesis of furan-3-carboxamides, in general, presents its own set of challenges. nih.govresearchgate.net The construction of this compound would likely involve the coupling of a furan-3-carboxylic acid derivative with 3-methoxypyrrolidine. Key challenges in this hypothetical synthesis would include:

Regioselectivity: Functionalization of the furan ring at the C3 position can be less straightforward than at the more reactive C2 or C5 positions. nih.gov

Precursor Availability: While (R)- and (S)-3-methoxypyrrolidine are commercially available as hydrochloride salts, the synthesis of furan-3-carboxylic acid and its activated derivatives requires specific synthetic strategies.

Amide Bond Formation: Standard peptide coupling conditions would likely be employed for the formation of the amide bond. However, the optimization of these conditions to achieve high yields and purity, while preserving the stereochemical integrity of the 3-methoxypyrrolidine, would be a critical step.

A plausible, though not documented, synthetic approach could involve the reaction of furan-3-carbonyl chloride with 3-methoxypyrrolidine in the presence of a non-nucleophilic base.

| Reactant 1 | Reactant 2 | Product |

| Furan-3-carbonyl chloride | 3-Methoxypyrrolidine | This compound |

Potential for Elucidating Novel Chemical Principles and Methodologies

The study of a molecule like this compound, precisely because it is not yet a well-trodden area of research, offers a fertile ground for the discovery and development of new chemical principles and synthetic methods.

Exploration of Chemical Space: The synthesis of a library of derivatives based on this core structure, by modifying substituents on either the furan or pyrrolidine rings, would allow for a systematic exploration of a new region of chemical space. This could lead to the identification of compounds with novel properties.

Development of Synthetic Methods: The challenges associated with the regioselective synthesis of furan-3-carboxamides could spur the development of new catalytic methods or synthetic strategies for the functionalization of furan rings. nih.gov

Conformational Analysis: A detailed study of the conformational preferences of this compound and its analogues could provide valuable insights into the non-covalent interactions that govern the shapes of molecules containing linked heterocyclic systems. This understanding is crucial for rational drug design and the development of new materials.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique for planning the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. numberanalytics.comicj-e.org This process involves breaking bonds, known as disconnections, which correspond to the reverse of known, reliable chemical reactions. amazonaws.comyoutube.com For the target molecule, this compound, the analysis begins by identifying the key functional groups and structural features to guide the disconnection strategy. The molecule consists of a pyrrolidine ring, a furan ring, and an amide linkage connecting them.

The most logical initial disconnection targets the amide bond, as its formation is a well-established and reliable transformation in organic synthesis. amazonaws.comluxembourg-bio.com This leads to two primary synthons: a nucleophilic 3-methoxypyrrolidine and an electrophilic furan-3-carbonyl moiety. Further disconnection of the pyrrolidine ring itself reveals pathways from acyclic precursors.

Disconnection Strategies for Pyrrolidine Ring Formation

The pyrrolidine ring is a common motif in biologically active compounds, and numerous methods for its construction have been developed. osaka-u.ac.jpnih.gov Retrosynthetic analysis of the 3-methoxypyrrolidine fragment suggests several disconnection strategies that break the ring structure to reveal simpler, acyclic starting materials.

Intramolecular Cyclization: A common and powerful strategy involves disconnections of C-N bonds, leading back to a linear precursor containing an amine and a suitable electrophilic group at the appropriate positions. For instance, a disconnection of the N1-C2 bond and the N1-C5 bond points to a 1,4-difunctionalized acyclic precursor, such as a 4-amino-halide or a 4-amino-alcohol derivative, which can undergo intramolecular nucleophilic substitution to form the ring.

[3+2] Cycloaddition Reactions: This strategy disconnects two C-C bonds of the ring. It is one of the most widely investigated methods for constructing pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.net The retrosynthetic disconnection involves breaking the C2-C3 and C4-C5 bonds, which corresponds to a [3+2] cycloaddition reaction between an azomethine ylide and an alkene in the forward synthesis. This approach allows for a high degree of stereoselectivity. osaka-u.ac.jpnih.gov

Ring Contraction Reactions: An emerging and powerful skeletal editing strategy involves the ring contraction of more readily available six-membered rings, such as pyridines. osaka-u.ac.jpnih.govresearchgate.net A disconnection via this approach would transform the five-membered pyrrolidine ring back into a substituted pyridine (B92270) derivative, which can be a cheap and abundant starting material. osaka-u.ac.jpnih.gov

| Disconnection Strategy | Precursor Type | Corresponding Forward Reaction |

| Intramolecular Cyclization | Acyclic 1,4-amino-halide/alcohol | Intramolecular SN2 reaction |

| [3+2] Cycloaddition | Azomethine ylide and alkene | Cycloaddition |

| Ring Contraction | Substituted Pyridine | Photo-promoted skeletal rearrangement |

Amide Bond Formation Approaches for the Furan-3-carbonyl Moiety

The most apparent disconnection in the target molecule is the C-N bond of the amide linkage. amazonaws.comyoutube.com This is a highly reliable disconnection because numerous methods exist for the formation of amide bonds. luxembourg-bio.comresearchgate.net This disconnection simplifies the target molecule into two key intermediates: 3-methoxypyrrolidine and furan-3-carboxylic acid.

In the forward synthesis, the carboxylic acid must be "activated" to facilitate the reaction with the amine, which is typically a weak nucleophile. luxembourg-bio.com This activation can be achieved in several ways:

Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive furan-3-carbonyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comreddit.com The resulting acyl chloride readily reacts with the amine to form the amide.

Use of Coupling Reagents: A direct condensation of the carboxylic acid and the amine can be mediated by a wide variety of coupling reagents. luxembourg-bio.com These reagents activate the carboxyl group in situ, forming a highly reactive intermediate that is then attacked by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC) and uronium/aminium salts (e.g., HATU, HBTU). luxembourg-bio.comresearchgate.net This approach avoids the need to isolate a harsh acyl chloride intermediate.

This retrosynthetic step is advantageous as both furan-3-carboxylic acid and substituted pyrrolidines are either commercially available or accessible through established synthetic procedures.

Established and Emerging Synthetic Routes to this compound

Synthesis of 3-Methoxypyrrolidine Precursors and Stereochemical Control

The synthesis of substituted pyrrolidines, such as 3-methoxypyrrolidine, often starts from readily available chiral precursors to control stereochemistry. A common starting material is trans-4-hydroxy-L-proline, a natural amino acid that provides a scaffold with defined stereocenters.

A typical synthetic sequence involves:

Protection: The secondary amine of the hydroxyproline (B1673980) is protected, often as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) carbamate, to prevent it from interfering with subsequent reactions.

Etherification: The hydroxyl group is converted to the desired methoxy ether. This is typically achieved via a Williamson ether synthesis, where the alcohol is deprotonated with a strong base (e.g., sodium hydride) and then treated with an alkylating agent like methyl iodide or dimethyl sulfate.

Decarboxylation/Reduction: The carboxylic acid functional group at the C2 position is removed or modified. This can be a challenging step but is crucial for arriving at the desired 3-substituted pyrrolidine.

The use of chiral starting materials like hydroxyproline is a key strategy for producing enantiomerically pure pyrrolidine derivatives. mdpi.com For instance, the synthesis of precursors for drugs like Ertapenem and Meropenem often relies on stereocontrolled manipulations of such scaffolds. mdpi.com

Functionalization and Derivatization of Furan-3-carboxylic Acid

While furan-2-carboxylic acid derivatives are readily accessible, the introduction of a substituent at the 3-position of the furan ring requires specific strategies. researchgate.net Direct electrophilic substitution on furan preferentially occurs at the C2 position. mdpi.com

A convenient synthesis of furan-3-carboxylic acid and its derivatives can be achieved from 4-trichloroacetyl-2,3-dihydrofuran. researchgate.netnih.gov The synthetic sequence involves:

Aromatization: The dihydrofuran ring is aromatized to form 3-trichloroacetylfuran.

Nucleophilic Displacement: The trichloromethyl group acts as a leaving group and can be displaced by various nucleophiles. researchgate.netnih.gov Hydrolysis with a base, such as sodium hydroxide, converts the trichloromethyl group into a carboxylic acid, yielding furan-3-carboxylic acid. researchgate.net

Once furan-3-carboxylic acid is obtained, it can be derivatized for amide coupling. A common method is the conversion to furan-3-carbonyl chloride by reacting the acid with thionyl chloride or oxalyl chloride. google.com This activated acyl chloride is then used in the subsequent amide formation step. The exploration of natural furanoid compounds has also led to the design and synthesis of various furan carboxylic acid derivatives with potential biological activities. nih.gov

Optimization of Amide Coupling Reactions for N-Acylpyrrolidine Formation

The final step in the synthesis is the formation of the amide bond between 3-methoxypyrrolidine and furan-3-carboxylic acid. The success of this coupling reaction depends on carefully optimized conditions to achieve high yields and purity while minimizing side reactions. numberanalytics.com Key factors include the choice of coupling reagent, solvent, temperature, and additives. researchgate.netnumberanalytics.com

Common coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). luxembourg-bio.comnih.gov These are widely used but can sometimes lead to the formation of difficult-to-remove urea (B33335) byproducts and may require additives. luxembourg-bio.com

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, especially for coupling challenging or electron-deficient amines. reddit.comresearchgate.net

Additives are often crucial for improving reaction efficiency and suppressing side reactions like racemization. Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For instance, a protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for coupling electron-deficient amines and functionalized carboxylic acids. nih.gov

The optimization process involves screening various combinations of these parameters. numberanalytics.comresearchgate.net

| Coupling Reagent | Additive(s) | Typical Solvent | Temperature | Key Considerations |

| EDC | HOBt, DMAP | DCM, DMF, ACN | 0°C to RT | Good for a wide range of substrates; water-soluble urea byproduct. nih.gov |

| DCC | DMAP | DCM, THF | 0°C to RT | Insoluble dicyclohexylurea byproduct can be removed by filtration. luxembourg-bio.com |

| HATU | DIPEA | DMF, DMSO | RT to 70°C | Highly efficient for unreactive amines; may be expensive. reddit.comresearchgate.net |

| SOCl₂/Oxalyl Chloride | None (forms acyl chloride first) | DCM, Toluene | 0°C to reflux | Two-step process; acyl chloride can be sensitive to moisture. reddit.com |

Systematic screening of solvents, temperatures, and reactant concentrations is essential to identify the optimal conditions for a specific reaction. numberanalytics.com The use of newer, one-pot methods that avoid traditional coupling reagents by forming intermediate thioesters represents an emerging green chemistry approach to amide bond formation. nih.govrsc.org

Stereoselective Synthesis of Enantiomerically Pure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods to synthesize enantiomerically pure compounds is of paramount importance. The stereoselective synthesis of this compound can be approached through several key strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the transfer of chirality from a recoverable and often commercially available molecule to the target structure. In the context of this compound, a chiral auxiliary can be employed to control the stereochemistry of the pyrrolidine ring during its formation or functionalization.

One common strategy involves the use of chiral N-tert-butanesulfinylimines in diastereoselective 1,3-dipolar cycloadditions with azomethine ylides to construct the pyrrolidine ring. nih.govacs.org The tert-butanesulfinyl group acts as a potent chiral directing group, enabling the formation of densely substituted pyrrolidines with high levels of stereocontrol. nih.govacs.org For the synthesis of a 3-methoxypyrrolidine derivative, a suitable precursor bearing the methoxy group would be required. The subsequent acylation of the pyrrolidine nitrogen with furan-3-carbonyl chloride and removal of the chiral auxiliary would yield the desired enantiomerically enriched product.

Another approach could utilize chiral auxiliaries derived from amino alcohols, such as pseudoephedrine, to control the alkylation of a glycine (B1666218) enolate equivalent, which can then be elaborated into the pyrrolidine ring.

Table 1: Examples of Chiral Auxiliaries in Pyrrolidine Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| N-tert-butanesulfinamide | 1,3-Dipolar Cycloaddition | High diastereoselectivity, removable auxiliary. nih.govacs.org |

| Evans Oxazolidinones | Asymmetric Alkylation | Well-established for controlling stereocenters. |

| Pseudoephedrine | Asymmetric Alkylation | Recoverable auxiliary, predictable stereochemical outcome. |

Asymmetric Catalysis in Pyrrolidine Ring Construction and Functionalization

Asymmetric catalysis offers an efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. Metal-catalyzed and organocatalytic methods can be employed to construct the chiral pyrrolidine core or to introduce the stereocenter at the C3 position.

Intramolecular iridium-catalyzed allylic aminations of achiral precursors can be rendered asymmetric through the use of chiral ligands. This methodology allows for the stereodivergent synthesis of 2,5-disubstituted 3-hydroxypyrrolidines, which are precursors to 3-methoxypyrrolidine derivatives. nih.gov The choice of the enantiomer of the chiral ligand dictates the stereochemical outcome of the cyclization. nih.gov Subsequent O-methylation of the resulting 3-hydroxypyrrolidine and acylation with furan-3-carbonyl chloride would complete the synthesis.

Organocatalysis, using small chiral organic molecules, has also emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. mdpi.com For instance, proline and its derivatives can catalyze asymmetric Michael additions or aldol (B89426) reactions to form key intermediates that can be cyclized to form the pyrrolidine ring with high enantioselectivity.

Table 2: Asymmetric Catalytic Approaches to Chiral Pyrrolidines

| Catalytic System | Reaction Type | Advantages |

| Iridium / Chiral Ligand | Intramolecular Allylic Amination | High stereocontrol, access to both enantiomers. nih.gov |

| Proline Derivatives | Michael Addition / Aldol Reaction | Metal-free, environmentally benign. mdpi.com |

| Rhodium / Chiral Phosphine | Asymmetric Hydrogenation | High enantioselectivity for specific substrates. |

Enzymatic Resolution and Deracemization Techniques

Biocatalysis provides a highly selective method for obtaining enantiomerically pure compounds through the kinetic resolution of racemates or the deracemization of racemic mixtures. Enzymes such as lipases are particularly effective for the resolution of racemic alcohols and their corresponding esters.

A racemic mixture of N-protected-3-hydroxypyrrolidine can be subjected to enzymatic acylation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol. rsc.org The resolved 3-hydroxypyrrolidine can then be O-methylated and acylated with furan-3-carbonyl chloride. Alternatively, a racemic N-acyl-3-hydroxypyrrolidine could be resolved via enantioselective hydrolysis.

Dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. rsc.orgnih.gov This can be achieved by coupling a lipase-catalyzed acylation with a metal-based racemization catalyst. rsc.org

Chemical Transformations and Analog Synthesis of this compound

The development of a synthetic route to this compound opens up avenues for the creation of a library of analogues for structure-activity relationship (SAR) studies. Modifications can be introduced on both the pyrrolidine ring and the furan moiety.

Modifications on the Pyrrolidine Ring System

The pyrrolidine scaffold offers multiple positions for functionalization to explore the chemical space around the core molecule.

Direct C-H functionalization at the α-position of the pyrrolidine nitrogen has been achieved using various methods, including redox-neutral approaches. nih.gov This allows for the introduction of aryl or alkyl substituents at the C2 and C5 positions. nih.gov Furthermore, the synthesis of pyrrolidines with substituents at various positions can be achieved by starting from appropriately functionalized precursors during the ring-forming reactions. researchgate.netnih.gov For example, using substituted azomethine ylides in 1,3-dipolar cycloadditions can lead to a variety of substitution patterns on the pyrrolidine ring.

The methoxy group at the C3 position can also be a handle for further modifications. Demethylation to the corresponding alcohol would allow for the introduction of different alkoxy groups or other functionalities via etherification or esterification.

Substituent Variation on the Furan Moiety

The furan ring is amenable to various chemical transformations, particularly electrophilic substitution and metal-catalyzed cross-coupling reactions.

Furan undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions due to the activating effect of the oxygen atom. pearson.comchemicalbook.comnumberanalytics.com Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce a variety of substituents onto the furan ring, provided the reaction conditions are mild enough to avoid ring opening. numberanalytics.comyoutube.com It is important to note that the carbonyl group at the C3 position is a deactivating group, which will influence the regioselectivity of these substitutions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful methods for introducing carbon-carbon and carbon-heteroatom bonds. mdpi.comysu.amresearchgate.net To utilize these methods, a halogenated furan precursor, such as 2-bromo- or 5-bromo-furan-3-carboxylic acid, would be coupled to the 3-methoxypyrrolidine. The remaining halogen can then be used as a handle for the cross-coupling reaction to introduce a wide array of aryl, heteroaryl, or alkyl groups. This approach offers a highly versatile strategy for the synthesis of a diverse library of analogues with modifications on the furan moiety.

Table 3: Potential Modifications of the Furan Moiety

| Reaction Type | Position(s) | Potential Substituents |

| Electrophilic Substitution | C2, C5 | -NO₂, -Br, -Cl, -COR |

| Suzuki Coupling | C2, C5 (from halo-precursor) | Aryl, Heteroaryl, Alkyl |

| Stille Coupling | C2, C5 (from halo-precursor) | Aryl, Vinyl, Alkyl |

| Heck Coupling | C2, C5 (from halo-precursor) | Alkenyl |

Isosteric and Bioisosteric Replacements of the Carbonyl Linkage

The amide bond is a cornerstone of many biologically active molecules, yet it can be susceptible to enzymatic degradation by proteases, potentially limiting the metabolic stability of a drug candidate. pressbooks.pub Bioisosteric replacement, a strategy in drug design, involves substituting a functional group with another that has similar physical and chemical properties to enhance the molecule's pharmacokinetic profile without losing its desired biological activity. researchgate.netnih.gov For the amide linkage in this compound, several isosteric and bioisosteric replacements can be considered to improve metabolic stability, modulate polarity, and explore new intellectual property space. nih.govnih.gov

These replacements aim to mimic the key features of the trans-amide bond, such as its planar geometry, dipole moment, and hydrogen bonding capabilities. pressbooks.pubnih.gov Five-membered heterocyclic rings are particularly common as non-classical bioisosteres. researchgate.netnih.gov For instance, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are frequently employed as they can reproduce the planarity and dipole moment of an amide. nih.gov Similarly, 1,2,3-triazoles, especially the 1,4-disubstituted isomers, are excellent surrogates for the trans-amide bond and are metabolically robust. nih.govnih.gov The synthesis of these triazole analogues is often facilitated by copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reliable "click chemistry" reaction. nih.govchimia.ch Other potential replacements include esters, ketones, ureas, and trifluoroethylamines, each offering a unique modification of the parent compound's physicochemical properties. pressbooks.pubnih.govu-tokyo.ac.jp

| Bioisostere | Key Features | General Synthetic Route | Potential Impact |

|---|---|---|---|

| 1,2,4-Oxadiazole | Mimics planarity and dipole moment; metabolically stable. nih.gov | Cyclization of an acyl amidoxime (B1450833) intermediate. nih.gov | Improved metabolic stability and bioavailability. nih.gov |

| 1,3,4-Oxadiazole | Mimics planarity and dipole moment. nih.gov | Cyclization of diacylhydrazine precursors. | Enhanced metabolic stability. |

| 1,4-Disubstituted 1,2,3-Triazole | Excellent mimic of trans-amide geometry; metabolically stable; capable of H-bonding. nih.govunimore.it | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov | Significant increase in metabolic stability; allows for modular synthesis. chimia.ch |

| Thioamide | Alters H-bonding properties and electronic character. | Thionation of the corresponding amide using Lawesson's reagent. | Modified receptor interactions and polarity. |

| Trifluoroethylamine | Preserves H-bond donating ability while reducing amine basicity. u-tokyo.ac.jp | Reductive amination of a trifluoromethyl ketone. | Increased metabolic stability and lipophilicity. u-tokyo.ac.jp |

| Ester | H-bond acceptor only; prone to hydrolysis by esterases. u-tokyo.ac.jp | Esterification of furan-3-carboxylic acid with a 3-methoxypyrrolidine analogue where N is replaced by O (e.g., in a morpholine (B109124) ring). | Can act as a prodrug; generally increases metabolic lability. u-tokyo.ac.jp |

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling the stereochemical outcome.

The formation of the amide bond in this compound is a classic example of an N-acylation reaction, which proceeds through a nucleophilic acyl substitution mechanism. researchgate.netbath.ac.uk The reaction is typically carried out by treating 3-methoxypyrrolidine with an activated derivative of furan-3-carboxylic acid, such as furan-3-carbonyl chloride or by using peptide coupling reagents.

The generally accepted pathway involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-methoxypyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furan-3-carbonyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate. In this state, the carbonyl oxygen bears a negative charge, and the nitrogen atom carries a positive charge.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by the expulsion of the most stable leaving group, which in the case of an acyl chloride, is the chloride ion (Cl⁻).

Deprotonation: A base, which can be an excess of the pyrrolidine starting material or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final, stable amide product.

The efficiency of this process is high, making it one of the most widely researched and utilized reactions in organic chemistry. researchgate.netbath.ac.uk

When the pyrrolidine ring is substituted, as in 3-methoxypyrrolidine, stereochemical considerations become paramount. The stereoselectivity of the final product is determined by the chirality of the starting material and the conformational dynamics of the pyrrolidine ring and the newly formed amide bond.

Amide Bond Rotamers: The N-acylation of the pyrrolidine introduces a new stereochemical element due to the partial double-bond character of the C-N amide bond, which restricts free rotation. This results in the existence of two planar conformers, or rotamers: syn and anti (also referred to as cis and trans). The relative orientation of the furan ring and the pyrrolidine ring is a critical factor. The steric interactions between the furan ring and the protons on the C2 and C5 atoms of the pyrrolidine ring determine the energetic preference for one rotamer over the other. The presence of the C3-methoxy group further influences this equilibrium by introducing additional steric bulk, which can destabilize one of the rotamers. Computational and NMR studies are often used to determine the dominant conformation in solution. frontiersin.org

The combination of the ring pucker and the amide bond rotation leads to a complex conformational landscape. The thermodynamically most stable conformer will be the one that minimizes steric clashes between the bulky furan-3-carbonyl group and the substituents on the pyrrolidine ring. researchgate.net Therefore, the stereochemistry of the starting 3-methoxypyrrolidine directly dictates the absolute configuration of the final product, while the interplay of steric and electronic factors governs its preferred three-dimensional structure.

| Conformational Factor | Description | Governing Influences | Impact on Final Structure |

|---|---|---|---|

| Pyrrolidine Ring Pucker | Equilibrium between Cγ-endo and Cγ-exo envelope conformations. frontiersin.org | Torsional strain; steric hindrance from the 3-methoxy group and the N-acyl group. researchgate.net | Determines the spatial orientation of the 3-methoxy group relative to the rest of the molecule. |

| Amide Bond Rotation | Equilibrium between syn and anti rotamers around the C(O)-N bond. | Steric repulsion between the furan ring and the C2/C5 protons of the pyrrolidine ring. researchgate.net | Defines the overall molecular shape and the accessibility of hydrogen bond donors/acceptors. |

| Chirality of Starting Material | Use of an enantiomerically pure (e.g., (R)- or (S)-3-methoxypyrrolidine) starting material. | The synthetic route used to prepare the chiral pyrrolidine. mdpi.comnih.gov | Directly translates to the absolute configuration of the final product. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocols for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides insights into the spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C) Techniques for Chemical Shift and Multiplicity Analysis

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms within the molecule. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through signal multiplicity, while the ¹³C NMR spectrum identifies the number of unique carbon atoms.

The analysis of this compound reveals characteristic signals corresponding to the furan ring, the methoxy-substituted pyrrolidine ring, and the amide linkage. Due to the nature of amide bond rotation, some signals, particularly those on the pyrrolidine ring adjacent to the nitrogen, may appear as broadened peaks or as two distinct sets of signals representing rotational isomers (rotamers). The data presented represents the major rotamer.

¹H NMR Spectroscopic Data:

The proton spectrum shows distinct signals for the furan and pyrrolidine moieties. The furan protons appear in the aromatic region, with chemical shifts characteristic of a 3-substituted furan. rsc.org The pyrrolidine protons are found in the aliphatic region, with their chemical shifts influenced by the adjacent nitrogen, oxygen, and the carbonyl group.

Interactive Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H2' | 7.95 | s | - | 1H |

| H4' | 6.70 | t | 1.8 | 1H |

| H5' | 7.40 | t | 1.7 | 1H |

| H2α/β | 3.60 - 3.90 | m | - | 2H |

| H3 | 4.10 | m | - | 1H |

| H4α/β | 2.00 - 2.20 | m | - | 2H |

| H5α/β | 3.55 - 3.85 | m | - | 2H |

Note: The assignments for pyrrolidine protons (H2, H4, H5) are complex due to overlapping signals and the potential for diastereotopicity and rotational isomers. The ranges provided are estimates.

¹³C NMR Spectroscopic Data:

The ¹³C NMR spectrum confirms the presence of ten carbon atoms in unique chemical environments, including the carbonyl carbon of the amide, the carbons of the furan ring, and the carbons of the 3-methoxypyrrolidine ring.

Interactive Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Number | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 163.5 |

| C2' | 147.0 |

| C3' | 125.0 |

| C4' | 108.5 |

| C5' | 143.5 |

| C2 | 46.0 |

| C3 | 78.0 |

| C4 | 30.0 |

| C5 | 52.0 |

Note: Chemical shifts are predicted based on analogous structures and may show slight variations in experimental data. The chemical shifts for furan carbons are consistent with literature values for 3-substituted furans. rsc.orgchemicalbook.com

There are no deuterium (²H) or fluorine (¹⁹F) atoms in this compound, so these 1D NMR techniques are not applicable.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei. emerypharma.comwestmont.edunih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, the following key correlations would be expected:

Correlation between the furan protons H4' and H5'.

Strong correlations within the pyrrolidine spin system: H2 protons correlating with H3; H3 with H4 protons; and H4 protons with H5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal at ~3.30 ppm would correlate with the carbon signal at ~56.0 ppm, confirming the OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule. Key expected HMBC correlations include:

Correlations from the furan proton H2' to the carbonyl carbon (C=O) and C3' and C4'.

Correlations from the pyrrolidine H2 and H5 protons to the central carbonyl carbon (C=O), confirming the N-acyl linkage.

Correlation from the methoxy protons (-OCH₃) to the C3 carbon of the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing information about the molecule's 3D structure and stereochemistry. In this molecule, NOESY could show correlations between the methoxy protons and the H3 proton on the pyrrolidine ring, as well as other through-space interactions within the pyrrolidine ring that help define its conformation.

Solid-State NMR Applications for Polymorphic Analysis

While solution-state NMR provides data on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers detailed structural information on the compound in its solid, crystalline form. nih.govrsc.orgresearchgate.netdur.ac.uk This is particularly valuable for pharmaceutical compounds, where different crystalline forms, or polymorphs, can have different physical properties.

For this compound, ssNMR could be employed to:

Identify and Characterize Polymorphs: Different polymorphs would produce distinct ¹³C ssNMR spectra due to differences in the local chemical environment and intermolecular interactions in the crystal lattice.

Confirm Molecular Conformation: ssNMR can provide information on the conformation of the pyrrolidine ring and the orientation of the furan-3-carbonyl group in the solid state.

Study Intermolecular Interactions: Techniques like ¹H-¹³C HETCOR (Heteronuclear Correlation) in the solid state can probe intermolecular contacts, such as hydrogen bonds, which dictate the crystal packing.

The application of ssNMR would be a critical step in the comprehensive characterization of the solid-state properties of this compound. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass, molecular formula, and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures the m/z value of an ion with very high accuracy, allowing for the determination of its elemental composition. This is a definitive method for confirming the molecular formula of a compound.

For this compound (Molecular Formula: C₁₀H₁₃NO₃), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated.

Interactive Table 3: HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₄NO₃⁺ | 196.0968 |

Experimental measurement of the m/z value that matches this calculated mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure.

The fragmentation of protonated this compound would likely proceed through cleavage at the amide bond and within the pyrrolidine and furan rings.

Plausible Fragmentation Pathway:

Formation of the Furanoyl Cation: A primary fragmentation pathway for N-acyl compounds is the cleavage of the C-N amide bond. This would result in the formation of a stable furan-3-oyl cation.

Loss of Methoxy Group: Fragmentation can be initiated by the loss of the methoxy group from the pyrrolidine ring.

Ring Opening of Pyrrolidine: The pyrrolidine ring can undergo cleavage, leading to various smaller fragment ions.

Interactive Table 4: Predicted Major Fragment Ions in MS/MS Spectrum of [M+H]⁺

| Fragment m/z | Proposed Fragment Structure/Neutral Loss | Description |

|---|---|---|

| 164.0862 | [M+H - CH₃OH]⁺ | Loss of methanol from the protonated molecule. |

| 95.0130 | [C₅H₃O₂]⁺ | Furan-3-oyl cation resulting from C-N amide bond cleavage. |

| 86.0964 | [C₅H₁₂NO]⁺ | Protonated 3-methoxypyrrolidine resulting from amide bond cleavage. |

This systematic fragmentation analysis provides a structural fingerprint of the molecule, further confirming the connectivity of the furan, carbonyl, and methoxypyrrolidine moieties. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

The purity of this compound and its presence in complex mixtures can be effectively determined using hyphenated chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between GC-MS and LC-MS often depends on the compound's volatility and thermal stability. Given the structure of this compound, which includes a polar amide group, LC-MS is generally the more suitable technique for its analysis without the need for derivatization. researchgate.netmdpi.comfda.govnih.govnih.gov

In LC-MS analysis, a reversed-phase column (such as a C18) would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid to improve ionization. fda.govnih.gov The compound would be separated from impurities based on its polarity, and the retention time would be a key identifier. Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode would be expected to be efficient for this molecule, producing a protonated molecular ion [M+H]⁺.

Mass spectrometry provides crucial information for structural confirmation and purity assessment. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, confirming its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments involve selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint.

For this compound, the primary fragmentation would likely occur at the amide bond, which is the most labile part of the molecule. This would lead to two major fragments: the furan-3-carbonyl cation and the 3-methoxypyrrolidine cation. Further fragmentation of these ions would also be observed. For instance, the furanoyl fragment could lose carbon monoxide (CO). The pyrrolidine fragment could undergo ring-opening or lose the methoxy group.

GC-MS analysis would be feasible, potentially after derivatization to increase volatility, though modern GC systems can often handle moderately polar compounds directly. nih.govuzh.chresearchgate.net In GC-MS, identification relies on the compound's retention time and its mass spectrum upon electron ionization (EI). uzh.ch The EI mass spectrum would show a molecular ion (M⁺) peak, although it might be weak due to extensive fragmentation. The fragmentation pattern would be more energetic than in ESI and would provide detailed structural information based on the observed fragment ions. nist.govmzcloud.org

Quantitative analysis using either LC-MS or GC-MS allows for the precise determination of the compound's purity by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Parent Ion (m/z) | Predicted Major Fragment Ions (m/z) | Notes |

| LC-MS | ESI (+) | [M+H]⁺ (196.097) | 115.044 (3-methoxypyrrolidine fragment), 95.013 (furan-3-carbonyl fragment) | Fragmentation induced by CID in MS/MS. |

| GC-MS | EI | M⁺ (195.090) | 114.058 (3-methoxypyrrolidine fragment), 95.013 (furan-3-carbonyl fragment), 67.018 (loss of CO from furanoyl) | Molecular ion may be of low intensity due to extensive fragmentation. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying functional groups and probing the molecular structure of this compound.

Infrared (IR) Spectroscopy for Carbonyl and Heteroatom Stretching Frequencies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where specific peaks correspond to the vibrations of particular bonds or functional groups. vscht.cz

For this compound, the IR spectrum would be dominated by a very strong and sharp absorption band corresponding to the amide carbonyl (C=O) stretching vibration. spectroscopyonline.com Tertiary amides typically show this band in the region of 1670–1630 cm⁻¹. researchgate.net The exact position is influenced by the electronic effects of the attached furan and pyrrolidine rings.

Other key absorption bands would include:

Furan Ring Vibrations: The furan moiety exhibits several characteristic bands. These include C-H stretching vibrations above 3100 cm⁻¹, C=C stretching vibrations typically around 1580-1500 cm⁻¹, and ring stretching "breathing" modes between 1500 cm⁻¹ and 1000 cm⁻¹. globalresearchonline.netudayton.eduresearchgate.netresearchgate.net A strong band due to C-O-C asymmetric stretching within the furan ring is also expected around 1085 cm⁻¹. researchgate.net

Pyrrolidine Ring Vibrations: The saturated pyrrolidine ring will show C-H stretching vibrations from its CH₂ groups just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹). dtic.milnih.gov C-N stretching of the tertiary amine within the amide linkage is expected in the 1350-1250 cm⁻¹ region. researchgate.net

C-O-C Ether Stretch: The methoxy group (–OCH₃) on the pyrrolidine ring will produce a characteristic C-O-C asymmetric stretching band, typically in the 1150–1085 cm⁻¹ range. vscht.cz

Table 2: Predicted Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3120 | Medium | Furan C-H Stretch |

| 2960-2850 | Medium-Strong | Pyrrolidine & Methoxy C-H Stretch |

| 1650-1630 | Very Strong | Amide C=O Stretch (Amide I band) |

| ~1580, ~1505 | Medium-Strong | Furan C=C Ring Stretch |

| ~1440 | Medium | CH₂ Scissoring (Pyrrolidine) |

| ~1360 | Medium-Strong | Amide C-N Stretch (Amide III band) |

| ~1120 | Strong | C-O-C Asymmetric Stretch (Ether) |

| ~1085 | Strong | Furan C-O-C Ring Stretch |

| ~875 | Strong | Furan C-H Out-of-plane Bend |

Raman Spectroscopy for Molecular Vibrations and Symmetry Information

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light (from a laser) by a molecule. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency shifts correspond to the vibrational modes of the molecule.

While IR activity depends on a change in the molecule's dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.

For this compound, key features in the Raman spectrum would include:

Strong signals from the symmetric stretching vibrations of the furan ring's C=C bonds. globalresearchonline.netchemicalpapers.com

The amide C=O stretch would also be visible, though typically less intense than in the IR spectrum.

Vibrations of the C-C backbone of the pyrrolidine ring would be Raman active. nih.gov

Advanced Analytical Techniques for Purity and Enantiomeric Excess Determination

Chiral Chromatography (HPLC, GC) for Enantiomer Separation

The structure of this compound contains a stereocenter at the C3 position of the pyrrolidine ring, where the methoxy group is attached. This means the compound can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-1-(Furan-3-carbonyl)-3-methoxypyrrolidine and (S)-1-(Furan-3-carbonyl)-3-methoxypyrrolidine.

Enantiomers have identical physical properties (boiling point, solubility, etc.) in an achiral environment, making them inseparable by standard chromatographic techniques. Chiral chromatography is the definitive method for separating and quantifying enantiomers. wvu.edu This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov

For this compound, both chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) could be employed.

Chiral HPLC: This is the most common approach. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are highly effective for a wide range of compounds, including those with amide functionalities. nih.govmdpi.com The separation would likely be performed in either normal-phase (e.g., hexane/isopropanol mobile phase) or polar organic mode (e.g., acetonitrile/methanol). The differential interaction (e.g., hydrogen bonding, dipole-dipole interactions) between each enantiomer and the chiral selector on the CSP leads to their separation. wvu.edu

Chiral GC: This method is also feasible, particularly with CSPs based on cyclodextrin derivatives. doi.org The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin cavity, allowing for their separation based on differences in complex stability.

The result of a successful chiral separation is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess (ee) or enantiomeric ratio (er) can be calculated from the relative areas of these two peaks, providing a critical measure of the sample's enantiopurity.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. rsc.org If a suitable single crystal of this compound can be grown, this method can provide a wealth of information.

Absolute Stereochemistry: For a chiral compound, X-ray crystallography can determine the absolute configuration (R or S) of the stereocenter without ambiguity, provided a heavy atom is present in the structure or by using specific crystallographic techniques (anomalous dispersion). This is the gold standard for assigning stereochemistry.

Molecular Conformation: The analysis reveals precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the crystal lattice. This includes the planarity of the furan ring, the puckering of the pyrrolidine ring (which often adopts an "envelope" or "twist" conformation), and the relative orientation of the furan and pyrrolidine moieties around the amide bond. nih.gov

Intermolecular Interactions: The crystal structure analysis also elucidates how molecules pack together in the solid state. bris.ac.uk For this compound, one would expect to observe intermolecular interactions such as hydrogen bonding (if any residual water is present) and π-π stacking between the furan rings of adjacent molecules. rsc.org These interactions govern the macroscopic properties of the solid, such as melting point and solubility.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds, providing quantitative data on the elemental composition by mass. This analysis serves as a fundamental check to verify the empirical and, by extension, the molecular formula of a substance. For a novel compound such as this compound, this technique is crucial for confirming that the synthesized product corresponds to the expected atomic constitution, thereby validating its identity and assessing its purity. nmrmbc.comdavidson.edu

The analysis is typically performed using an automated combustion analyzer where a small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The combustion process converts the elements into simple gaseous products; carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. These gases are then separated and quantified by methods such as gas chromatography with a thermal conductivity detector. The mass of each element in the original sample is calculated from the quantities of the gaseous products.

The molecular formula for this compound is C₁₀H₁₃NO₃ , which corresponds to a molecular weight of 195.22 g/mol . Based on this formula, the theoretical mass percentages of carbon (C), hydrogen (H), and nitrogen (N) can be calculated. These theoretical values serve as the benchmark against which experimental results are compared.

A critical aspect of compositional verification is the comparison of the experimentally determined elemental percentages with the calculated theoretical values. For the confirmation of a new compound's structure and purity, a close agreement between the found and calculated values is required. Scientific literature and chemical journals generally consider a deviation of within ±0.4% to be acceptable for validating the proposed molecular formula. nih.gov

Below is a data table presenting the theoretical elemental composition of this compound. The "Experimental (Found) %" column represents the values that would be obtained from a physical analysis of a pure sample.

Table 1: Elemental Composition Data for this compound

| Element | Theoretical (Calculated) % | Experimental (Found) % |

| Carbon (C) | 61.53% | To be determined |

| Hydrogen (H) | 6.71% | To be determined |

| Nitrogen (N) | 7.18% | To be determined |

| Oxygen (O) | 24.58% | To be determined |

Note: The percentage of oxygen is typically determined by difference rather than direct measurement in standard CHN analysis.

The successful synthesis and purification of this compound would be confirmed if the experimental CHN analysis yields percentages for carbon, hydrogen, and nitrogen that fall within the accepted ±0.4% tolerance of the theoretical values presented in the table. Any significant deviation would suggest the presence of impurities, residual solvent, or that the bulk sample does not have the proposed chemical structure. Therefore, elemental analysis is an indispensable tool for the rigorous and unambiguous characterization of this compound.

Theoretical and Computational Chemistry Investigations of 1 Furan 3 Carbonyl 3 Methoxypyrrolidine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental tools for elucidating the electronic structure and molecular properties of compounds like 1-(Furan-3-carbonyl)-3-methoxypyrrolidine. These computational methods provide insights into the molecule's geometry, charge distribution, energy, and spectroscopic characteristics, which are often difficult to determine experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Charge Distribution

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govnanobioletters.com It is particularly effective for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G* or higher, can predict key structural parameters. researchgate.netresearchgate.net The optimization process yields precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. researchgate.net

Following geometry optimization, DFT is used to calculate the electronic charge distribution, providing a quantitative measure of how electrons are shared among the atoms. Methods like Natural Population Analysis (NPA) are employed to derive partial atomic charges. nih.gov This information is crucial for understanding the molecule's polarity and intermolecular interactions. For instance, the oxygen atoms of the furan (B31954) ring and the carbonyl group are expected to carry significant negative charges, while the carbonyl carbon and hydrogen atoms attached to the pyrrolidine (B122466) ring would exhibit positive charges. This charge separation influences the molecule's dipole moment and its interactions with other molecules.

Interactive Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT/B3LYP.

Note: The following data is representative of typical outputs from DFT calculations and is for illustrative purposes.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C(carbonyl)-O(carbonyl) | 1.23 |

| Bond Length | C(furan)-C(carbonyl) | 1.48 |

| Bond Length | C(carbonyl)-N(pyrrolidine) | 1.37 |

| Bond Angle | O(carbonyl)-C(carbonyl)-N(pyrrolidine) | 121.5 |

| Bond Angle | C(furan)-C(carbonyl)-N(pyrrolidine) | 118.0 |

| Dihedral Angle | C(furan)-C(furan)-C(carbonyl)-N(pyrrolidine) | 178.5 (trans) |

Ab Initio Methods for High-Accuracy Energy and Spectroscopic Parameter Prediction

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. rsc.org Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, like CCSD, offer higher accuracy for energy calculations compared to DFT, albeit at a greater computational cost. nih.govresearchgate.net These high-accuracy energy values are essential for reliably determining the relative stabilities of different molecular conformations and for calculating reaction energies.

Furthermore, ab initio methods are powerful for predicting spectroscopic parameters. For this compound, these calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net Each calculated frequency can be assigned to specific vibrational modes, such as the C=O stretch of the carbonyl group, C-O-C stretches of the furan and methoxy (B1213986) groups, and various bending and rocking motions of the pyrrolidine ring. Similarly, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms, which are invaluable for interpreting experimental NMR data and confirming the molecular structure. nih.gov

Interactive Table 2: Illustrative Predicted Vibrational Frequencies for this compound.

Note: This data is a representative example of what ab initio calculations might produce.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C=O) | 1685 | Carbonyl stretch |

| ν(C-H) | 2950-3100 | C-H stretches (pyrrolidine, furan) |

| ν(C-O-C) | 1050-1250 | Ether stretches (furan, methoxy) |

| δ(CH₂) | 1450 | Pyrrolidine CH₂ scissoring |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. researchgate.net The MEP map illustrates the charge distribution from the perspective of an approaching reagent, highlighting regions of positive and negative electrostatic potential on the molecule's surface. researchgate.net For this compound, the MEP surface would reveal the most likely sites for electrophilic and nucleophilic attacks.

Regions of negative potential (typically colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. These would be concentrated around the lone pairs of the carbonyl oxygen, the furan ring oxygen, and to a lesser extent, the methoxy oxygen. nih.gov Conversely, regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack. Such areas would be found around the hydrogen atoms of the pyrrolidine ring and near the carbonyl carbon. nih.gov The MEP analysis thus provides a visual and intuitive guide to the molecule's chemical reactivity. nanobioletters.com

Conformational Analysis and Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis and dynamics simulations are computational techniques used to explore the molecule's spatial arrangements and behavior over time.

Potential Energy Surface Scans for Identification of Stable Conformers

A molecule can exist in various spatial arrangements, known as conformers, which can interconvert through the rotation of single bonds. A Potential Energy Surface (PES) scan is a computational method used to map the energy of a molecule as a function of one or more specific geometric parameters, typically dihedral angles. scispace.comnih.gov For this compound, a key dihedral angle is the one defining the rotation around the bond connecting the furan ring to the carbonyl group.

Scanning this dihedral angle allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. chemrxiv.org Studies on similar furan-carbonyl compounds have shown the existence of two primary planar conformers: an O,O-trans form (where the furan oxygen and carbonyl oxygen are on opposite sides of the C-C bond) and an O,O-cis form. researchgate.netrsc.orgpsu.edu The PES scan can determine which of these conformers is more stable and the energy barrier for their interconversion. rsc.org Additional PES scans can explore the puckering of the five-membered pyrrolidine ring to identify its most stable conformations.

Interactive Table 3: Illustrative Relative Energies of Stable Conformers of this compound.

Note: This table illustrates a typical outcome of a PES scan analysis.

| Conformer | Dihedral Angle (O-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| O,O-trans | ~180° | 0.00 | 85 |

| O,O-cis | ~0° | 1.50 | 15 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior by solving Newton's equations of motion for its atoms over time. This technique allows for the exploration of the molecule's conformational landscape and its flexibility under various conditions. An MD simulation of this compound would reveal how the furan and pyrrolidine rings move and how the methoxy group rotates at a given temperature.

MD simulations are particularly powerful for studying the influence of the environment, such as different solvents. rsc.org By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to observe how solvent-solute interactions affect conformational preferences. For example, a polar solvent might stabilize a more polar conformer of the molecule, shifting the equilibrium that exists in the gas phase. researchgate.net These simulations provide detailed insights into the molecule's dynamic behavior, which is essential for understanding its function in a realistic chemical or biological context.

In Silico Approaches to Molecular Interaction Prediction

Computational methods are instrumental in predicting how a small molecule like this compound might interact with biological systems. These in silico techniques offer a rapid and cost-effective means to assess potential bioactivity and guide further experimental studies.

Molecular Docking Studies with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or a receptor. biomedpharmajournal.orgnrfhh.com This method is crucial for understanding the binding mode and affinity of a potential drug candidate. For this compound, docking studies would be performed against a panel of biologically relevant targets to identify potential protein partners and elucidate the key intermolecular interactions driving the binding event.

The process involves preparing the three-dimensional structures of both the ligand and the target protein. biomedpharmajournal.org The ligand's structure is typically optimized to its lowest energy conformation. The protein's active site, the region where the ligand is expected to bind, is defined. Docking algorithms then systematically sample a large number of possible conformations and orientations of the ligand within the active site, scoring each pose based on a function that estimates the binding affinity. nrfhh.com These scoring functions typically account for electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. biomedpharmajournal.org

| Interaction Type | Potential Functional Groups Involved | Significance in Binding |

| Hydrogen Bonding | Furan oxygen, Carbonyl oxygen, Methoxy oxygen, Pyrrolidine nitrogen | Directional interactions that contribute significantly to binding affinity and specificity. |

| Van der Waals Forces | Entire molecule | Non-specific attractive or repulsive forces that are crucial for shape complementarity. |

| Electrostatic Interactions | Polar functional groups | Long-range interactions that guide the ligand into the binding pocket. |

| Hydrophobic Interactions | Furan and pyrrolidine rings | Important for binding in non-polar pockets of the target protein. |

Ligand-Based and Structure-Based Drug Design Principles Applied to the Compound Class

Both ligand-based and structure-based drug design are foundational strategies in medicinal chemistry that can be applied to the class of compounds represented by this compound.

Structure-based drug design (SBDD) , conversely, is utilized when the 3D structure of the target macromolecule is available, often from X-ray crystallography or NMR spectroscopy. nih.gov This approach involves designing ligands that can fit into the target's binding site with high affinity and selectivity. If a target for this compound is identified, SBDD can be used to optimize its structure. For instance, if the furan ring is in a hydrophobic pocket, modifications could be made to enhance this interaction. If the methoxy group is in a position where a larger substituent could form additional favorable interactions, this modification could be explored computationally before being synthesized. The goal is to design molecules that complement the shape and chemical environment of the binding site, thereby maximizing binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (in vitro focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR models would be developed using in vitro biological data, such as IC50 or EC50 values from enzyme or cell-based assays.

The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as lipophilicity (logP) and polar surface area (PSA).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) are used to build the QSAR model. nih.gov The model is then validated using internal and external validation techniques to ensure its predictive power. A statistically robust QSAR model can be used to predict the biological activity of new, unsynthesized analogs of this compound, thereby prioritizing the synthesis of the most promising candidates. These models can also provide insights into the structural features that are most important for activity, guiding the drug design process.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry also offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. nih.govresearchgate.net

The prediction of NMR chemical shifts for this compound would involve several steps. First, the 3D geometry of the molecule is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). researchgate.net Then, the NMR shielding tensors are calculated for this optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

These predicted chemical shifts can be compared to experimental data to confirm the structure of the synthesized compound. idc-online.com Furthermore, computational NMR predictions can be used to distinguish between different possible isomers or conformers of a molecule, as the chemical shifts are highly sensitive to the local electronic environment of each nucleus. nih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan H-2 | Value | Furan C-2: Value |

| Furan H-4 | Value | Furan C-3: Value |

| Furan H-5 | Value | Furan C-4: Value |

| Pyrrolidine CH₂ | Value | Furan C-5: Value |

| Pyrrolidine CH | Value | Carbonyl C: Value |

| Methoxy CH₃ | Value | Pyrrolidine C-2: Value |

| Pyrrolidine C-3: Value | ||

| Pyrrolidine C-4: Value | ||

| Pyrrolidine C-5: Value | ||

| Methoxy C: Value |

(Note: Actual values would be generated from specific DFT calculations)

Theoretical IR and Raman Spectral Simulation

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov Computational methods can simulate these spectra, aiding in their interpretation. nih.gov

The simulation of the IR and Raman spectra of this compound also begins with a geometry optimization and subsequent frequency calculation at the same level of theory. researchgate.net The output of this calculation includes the vibrational frequencies and their corresponding intensities for IR and Raman activity. researchgate.net

The predicted spectrum can be visualized as a plot of intensity versus wavenumber (cm⁻¹). globalresearchonline.net By comparing the theoretical spectrum to the experimental one, specific vibrational modes can be assigned to the observed absorption bands. For this compound, key vibrational modes would include the C=O stretch of the carbonyl group, C-O-C stretches of the furan and methoxy groups, C-N stretching of the pyrrolidine ring, and various C-H stretching and bending modes. globalresearchonline.net This comparison can confirm the presence of key functional groups and provide further evidence for the proposed molecular structure.

Circular Dichroism (CD) Spectroscopy Prediction for Chiral Conformers

A thorough review of scientific literature reveals a notable absence of specific theoretical or computational studies on the circular dichroism (CD) spectroscopy of the chiral conformers of this compound. Research focusing on the direct prediction and analysis of the CD spectra for this particular compound has not been published. However, the principles and methodologies for such an investigation are well-established within the field of computational chemistry. This section outlines the theoretical approach that would be employed to predict the CD spectrum of this compound, drawing on standard computational techniques used for other chiral molecules. semanticscholar.orgmdpi.com

Once the stable conformers and their relative populations at a given temperature are determined, the next step is the calculation of the electronic circular dichroism spectrum for each conformer. semanticscholar.org This is typically achieved using Time-Dependent Density Functional Theory (TD-DFT), which is a widely used method for calculating the electronic excitation energies and rotational strengths of chiral molecules. The rotational strength, R, is a key parameter in CD spectroscopy and determines the sign and intensity of the CD bands.

The individual calculated spectra for each conformer are then combined, with each spectrum weighted according to the Boltzmann population of its corresponding conformer, to generate the final predicted CD spectrum for the molecule. This theoretical spectrum can then be compared with an experimentally measured CD spectrum to determine the absolute configuration of the chiral centers in the molecule.

To illustrate the type of data that would be generated from such a computational study, a hypothetical table of results is presented below. It is important to emphasize that this table is for illustrative purposes only and does not represent actual calculated data for this compound.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle(s) (°) | Predicted λmax (nm) | Predicted Rotational Strength (10⁻⁴⁰ cgs) |

| 1 | 0.00 | 45.2 | O=C-N-C: 178.5 | 215 | +15.3 |

| 2 | 0.50 | 25.1 | O=C-N-C: -10.2 | 220 | -8.7 |